N-2-Chloroethyl-Val-Leu-anilide

Description

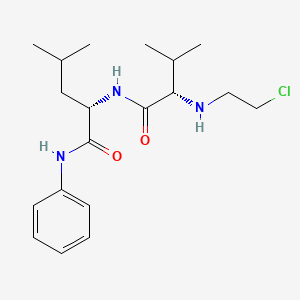

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30ClN3O2 |

|---|---|

Molecular Weight |

367.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-(2-chloroethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |

InChI |

InChI=1S/C19H30ClN3O2/c1-13(2)12-16(18(24)22-15-8-6-5-7-9-15)23-19(25)17(14(3)4)21-11-10-20/h5-9,13-14,16-17,21H,10-12H2,1-4H3,(H,22,24)(H,23,25)/t16-,17-/m0/s1 |

InChI Key |

VFKIQGXLSUWPPC-IRXDYDNUSA-N |

SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCCl |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCCl |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCCl |

sequence |

VL |

Origin of Product |

United States |

Contextualization of Chloroethyl Containing Molecules in Contemporary Medicinal Chemistry

The presence of a chloroethyl group in a molecule is a significant feature in medicinal chemistry, often imparting specific reactivity that can be harnessed for therapeutic purposes. Molecules containing the 2-chloroethyl moiety are frequently investigated as alkylating agents. This class of compounds can form covalent bonds with nucleophilic groups present in biological macromolecules, such as DNA and proteins.

Historically, chloroethyl-containing compounds have been a cornerstone in the development of anticancer agents. The mechanism of action for many of these drugs involves the alkylation of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death (apoptosis) in rapidly dividing cancer cells.

Key characteristics of chloroethyl groups in medicinal chemistry:

Electrophilicity: The carbon atom bonded to the chlorine is electrophilic, making it susceptible to attack by nucleophiles.

Formation of Aziridinium (B1262131) Ions: In many instances, particularly in nitrogen mustards, the chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate is a potent electrophile that readily reacts with biological nucleophiles.

Bioactivation: Some chloroethyl-containing compounds are designed as prodrugs that are metabolically activated to their cytotoxic form within the target cells.

The strategic incorporation of a chloroethyl group into a larger molecule, such as a peptide or a peptidomimetic, is a design strategy aimed at delivering this reactive moiety to a specific biological target, thereby enhancing selectivity and reducing off-target effects.

Theoretical Underpinnings of Peptidomimetic Design in Bioactive Compound Development

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. nih.gov This approach is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of using peptides as therapeutic agents. lifechemicals.comfrontiersin.org

Challenges associated with peptide-based drugs:

Poor metabolic stability: Peptides are readily degraded by proteases in the body, leading to a short half-life. nih.govlifechemicals.com

Low bioavailability: Due to their size and polarity, peptides are often poorly absorbed when administered orally. nih.govlifechemicals.com

Limited cell permeability: Many peptides cannot efficiently cross cell membranes to reach intracellular targets.

Conformational flexibility: The inherent flexibility of peptides can lead to reduced receptor affinity and selectivity. lifechemicals.com

Peptidomimetic design seeks to address these challenges by creating non-peptide analogs that retain the key pharmacophoric features of the parent peptide. researchgate.net These features are the specific spatial arrangement of functional groups responsible for the biological activity.

Common strategies in peptidomimetic design include:

Modifying the peptide backbone: Replacing amide bonds with more stable isosteres.

Introducing conformational constraints: Using cyclic structures or unnatural amino acids to lock the molecule into a bioactive conformation. researchgate.net

Developing non-peptide scaffolds: Creating entirely new molecular frameworks that present the necessary pharmacophoric groups in the correct orientation.

By creating more drug-like molecules, peptidomimetic design can lead to the development of therapeutics with improved pharmacokinetic and pharmacodynamic properties.

Elucidation of Research Rationale for the Academic Investigation of N 2 Chloroethyl Val Leu Anilide

Strategies for the Chemical Synthesis of N-2-Chloroethyl-Aniline Core Structures

Another approach involves the direct alkylation of aniline (B41778). However, controlling the degree of alkylation and preventing side reactions can be challenging. Therefore, methods starting from precursors like chloroacetaldehyde (B151913) and aniline have also been explored. rsc.org The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials.

Table 1: Comparison of Synthetic Routes to N-2-Chloroethyl-Aniline

| Starting Materials | Reagents | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| 2-Anilinoethanol | HCl, Thionyl Chloride | Hydrochloride formation, Chlorination | Good yields, Controlled reaction | Multi-step process |

| Aniline, 2-Chloroethanol | Acid catalyst | Direct alkylation | Fewer steps | Potential for over-alkylation and side products |

Advanced Peptide Coupling Techniques for the Incorporation of Val-Leu Moieties

The formation of the amide bond between the N-2-chloroethyl-aniline core and the Val-Leu dipeptide is a crucial step that relies on advanced peptide coupling techniques. The goal is to achieve high yields and minimize racemization of the chiral amino acid centers.

A variety of coupling reagents can be employed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. More advanced phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium/aminium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective, particularly for sterically hindered couplings. luxembourg-bio.com

The synthesis of the Val-Leu dipeptide itself can be accomplished using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. In a typical approach, the C-terminal leucine (B10760876) is protected as an ester (e.g., methyl or benzyl (B1604629) ester), and the N-terminal valine is protected with a suitable group such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). After coupling the protected valine to the leucine ester, the N-terminal protecting group is removed, and the resulting dipeptide is then coupled to the N-2-chloroethyl-aniline. Alternatively, the dipeptide can be synthesized and purified before being coupled to the anilide moiety. masterorganicchemistry.comlibretexts.org

Convergent and Linear Synthesis Approaches for Assembling Chloroethylanilides with Peptide Fragments

The assembly of this compound can be approached through either a linear or a convergent synthetic strategy. youtube.comnih.govaiche.org

Linear Synthesis: In a linear approach, the molecule is built step-by-step in a sequential manner. For instance, one could start by coupling a protected valine to N-2-chloroethyl-aniline, followed by deprotection and subsequent coupling with a protected leucine. This method is straightforward but can be inefficient for longer peptide chains due to the accumulation of side products and decreasing yields at each step. youtube.com

Enantioselective and Diastereoselective Synthesis Methods for Chiral Control

The presence of two chiral centers in the Val-Leu dipeptide moiety (one in valine and one in leucine) necessitates precise control over stereochemistry during synthesis. Enantioselective and diastereoselective methods are employed to ensure the desired stereoisomer of this compound is obtained.

The use of chiral auxiliaries is a common strategy. These are chiral molecules that are temporarily incorporated into the reacting system to direct the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed. For peptide synthesis, pre-synthesized, enantiomerically pure amino acids are typically used, which simplifies the process.

During the coupling of the Val-Leu dipeptide to the N-2-chloroethyl-aniline, the main challenge is to avoid racemization of the existing chiral centers. The choice of coupling reagent and reaction conditions is critical in this regard. Additives like HOBt or HOAt are known to suppress racemization. Furthermore, performing the reaction at low temperatures can also help to maintain the stereochemical integrity of the amino acid residues. nih.gov

In cases where a mixture of diastereomers is formed, chromatographic techniques such as chiral high-performance liquid chromatography (HPLC) can be used for their separation. nih.gov

Post-Synthetic Functionalization and Chemical Modification for Structure-Activity Probing

Post-synthetic modification of this compound is a powerful tool for probing structure-activity relationships (SAR). ijrpc.comnih.gov The reactive 2-chloroethyl group is a primary site for such modifications. For example, the chlorine atom can be displaced by various nucleophiles to introduce a range of functional groups. This allows for the investigation of how changes in the electronic and steric properties of this part of the molecule affect its biological activity.

The peptide backbone also offers opportunities for modification. The Val-Leu sequence can be altered by substituting one or both amino acids with other natural or unnatural amino acids to explore the importance of the side chains for biological function. nih.gov Additionally, the N- and C-termini of the peptide can be modified.

Table 3: Potential Post-Synthetic Modifications of this compound

| Modification Site | Type of Modification | Potential Functional Groups | Purpose of Modification |

|---|---|---|---|

| 2-Chloroethyl group | Nucleophilic substitution | Azides, thiols, amines, alkoxides | Introduce diverse functionalities, alter reactivity. |

| Peptide backbone | Amino acid substitution | Alanine scanning, unnatural amino acids | Probe importance of side chains for activity. nih.gov |

| Aniline ring | Electrophilic substitution | Halogenation, nitration | Modulate electronic properties and lipophilicity. nih.gov |

| N-terminus of peptide | Acylation, alkylation | Acetyl groups, methyl groups | Investigate the role of the free amine. |

Isotopic Labeling Strategies for Mechanistic Elucidation and Quantitative Analysis

Isotopic labeling is an invaluable technique for studying the mechanism of action and for the quantitative analysis of this compound. nih.govresearchgate.net Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used.

For mechanistic studies, specific atoms in the molecule can be replaced with their heavier isotopes. For example, labeling the chloroethyl group can help to track its fate in biological systems and confirm its role in alkylation reactions. The position of the label can be strategically chosen to investigate specific bond-breaking and bond-forming steps. nih.gov

For quantitative analysis, a known amount of an isotopically labeled version of the compound can be used as an internal standard in mass spectrometry-based assays. nih.govnih.gov This allows for accurate quantification of the unlabeled compound in complex biological matrices. For instance, ¹³C-labeled aniline can be used in the synthesis of the core structure to generate a labeled standard. nih.gov Similarly, isotopically labeled valine or leucine can be incorporated into the peptide fragment. The use of such standards corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. nih.govnih.gov

Table 4: Isotopic Labeling Strategies and Their Applications

| Isotope | Labeled Moiety | Application | Analytical Technique |

|---|---|---|---|

| ²H, ¹³C, ³⁵/³⁷Cl | N-2-Chloroethyl group | Mechanistic studies of alkylation | Mass Spectrometry, NMR Spectroscopy |

| ¹³C, ¹⁵N | Val-Leu dipeptide | Mechanistic studies, Quantitative analysis | Mass Spectrometry, NMR Spectroscopy |

| ¹³C | Aniline ring | Quantitative analysis (internal standard) | Mass Spectrometry nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 2 Chloroethyl Val Leu Anilide Analogs

Elucidation of Essential Structural Motifs Governing Biological Activity

The biological activity of N-2-Chloroethyl-Val-Leu-anilide is hypothesized to be a composite of the functionalities of its three primary structural motifs: the N-2-chloroethyl group, the Val-Leu dipeptide core, and the anilide linkage.

The N-2-Chloroethyl Moiety: This functional group is a well-known pharmacophore, often acting as an alkylating agent. Similar to nitrogen mustards, the chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic species can then react with nucleophilic sites on biological macromolecules, such as DNA and proteins, leading to covalent bond formation. chemeurope.com This irreversible binding is often the basis for the cytotoxic or modulatory activity of such compounds.

The Val-Leu Dipeptide Core: The dipeptide component, composed of valine and leucine (B10760876), likely serves as the recognition element, guiding the molecule to its biological target. Both valine and leucine are hydrophobic amino acids, and their side chains can engage in van der Waals and hydrophobic interactions within the binding pockets of proteins. frontiersin.orgnih.gov The specific sequence of Val-Leu may confer selectivity for a particular protein target that has a complementary hydrophobic surface. In the context of enzyme inhibition, dipeptide structures can mimic natural substrates or endogenous ligands. nih.gov

| Modification | Predicted Impact on Activity | Rationale |

| Replacement of Chlorine with Bromine | Increased Reactivity | The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a faster rate of aziridinium ion formation and potentially higher potency. |

| Replacement of Chlorine with Fluorine | Decreased Reactivity | The carbon-fluorine bond is very strong, which would likely render the compound inactive as an alkylating agent. |

| Extension of the Ethyl Chain | Altered Reactivity and Sterics | Changing the chain length (e.g., to a 3-chloropropyl group) would alter the geometry and rate of cyclization, potentially affecting both potency and selectivity. |

| Introduction of a Second Chloroethyl Group | Increased Cross-linking Potential | The presence of a bis(2-chloroethyl)amine (B1207034) moiety would enable the cross-linking of macromolecules, a mechanism of action for many classical alkylating agents. |

Role of Stereochemistry and Conformational Preferences of Valine and Leucine Residues in Ligand-Target Recognition

The stereochemistry of the valine and leucine residues is paramount for effective ligand-target recognition. Biological targets, such as enzymes and receptors, are chiral and will exhibit stereospecificity in their interactions with small molecules. researchgate.netnih.gov

The natural L-configuration of amino acids is typically preferred for recognition by many biological systems. However, the incorporation of D-amino acids can sometimes lead to enhanced stability against enzymatic degradation or novel binding modes. researchgate.net The specific arrangement of the isopropyl side chain of valine and the isobutyl side chain of leucine in three-dimensional space, dictated by the stereochemistry at the α-carbons, will determine the complementarity of the molecule to its binding site.

The conformational preferences of the Val and Leu side chains also play a role. These bulky, non-polar groups contribute significantly to the hydrophobic interactions that anchor the molecule in a protein's binding pocket. frontiersin.orgnih.gov

Influence of the Anilide Linkage on Overall Compound Conformation and Binding Dynamics

The anilide linkage has a significant influence on the conformational landscape of this compound. The partial double-bond character of the amide bond, coupled with the planar phenyl ring, restricts the rotation around several bonds, leading to a more defined molecular shape. nih.gov This pre-organization can be beneficial for binding, as less conformational entropy is lost upon interaction with the target.

Furthermore, the phenyl ring of the anilide can participate in π-π stacking or hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a target protein, providing an additional anchor point and contributing to binding affinity.

Contributions of Chiral Centers to Compound Potency, Selectivity, and Efficacy

The compound possesses at least two chiral centers at the α-carbons of valine and leucine. The absolute configuration at these centers is expected to have a dramatic effect on potency, selectivity, and efficacy. youtube.com It is well-established that enantiomers of a chiral drug can have widely different biological activities.

A hypothetical SAR table illustrating this point is presented below:

| Stereoisomer | Relative Potency | Rationale |

| L-Val-L-Leu | ++++ | This diastereomer may fit optimally into the target's binding site, mimicking an endogenous peptide. |

| D-Val-D-Leu | ++ | This enantiomer of the L-Val-L-Leu analog might have some activity but likely with lower affinity due to a non-optimal fit. |

| L-Val-D-Leu | + | The altered stereochemistry at the leucine residue could introduce steric clashes or disrupt key binding interactions. |

| D-Val-L-Leu | + | Similar to the L-Val-D-Leu diastereomer, the non-natural configuration at the valine residue would likely reduce binding affinity. |

Application of Rational Design Principles for the Development of Optimized Analogs

The principles of rational drug design can be applied to optimize the structure of this compound for improved potency, selectivity, and pharmacokinetic properties. frontiersin.orgrsc.orgmdpi.comresearchgate.netnih.gov A systematic approach to analog development could involve:

Target Identification and Validation: Identifying the specific biological target of the parent compound.

Computational Modeling: Using molecular docking simulations to predict the binding mode of this compound within the active site of its target. This can help in understanding the key interactions and guide the design of new analogs.

Scaffold Hopping and Bioisosteric Replacement: Replacing the Val-Leu dipeptide with other dipeptides or non-peptidic scaffolds to explore different binding interactions and improve properties like oral bioavailability.

Modification of the Anilide Ring: Introducing substituents on the phenyl ring to modulate electronic properties, solubility, and metabolic stability.

Optimization of the Reactive Moiety: Fine-tuning the reactivity of the chloroethyl group to balance potency and toxicity.

Through such iterative design, synthesis, and testing cycles, it is conceivable to develop optimized analogs of this compound with superior therapeutic potential.

Computational and Theoretical Modeling Studies for N 2 Chloroethyl Val Leu Anilide

Molecular Docking Simulations for Ligand-Target Binding Mode and Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-2-Chloroethyl-Val-Leu-anilide, to a macromolecular target, typically a protein. Given its dipeptide (Val-Leu) structure, plausible biological targets for this compound include various proteases, where it might act as a competitive inhibitor. researchgate.netfrontiersin.org

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A binding site is defined, often the active site of an enzyme, and a docking algorithm systematically samples different conformations and orientations of the ligand within this site. A scoring function then estimates the binding affinity, usually expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction.

For this compound, docking simulations against a panel of proteases, such as thrombin, trypsin, and various matrix metalloproteinases (MMPs), could reveal potential inhibitory activities. The Val-Leu dipeptide portion would be expected to interact with the substrate-binding pockets of these enzymes, while the N-2-chloroethyl and anilide groups would occupy adjacent subsites, potentially forming specific hydrogen bonds and hydrophobic interactions.

Table 1: Hypothetical Molecular Docking Results for this compound against Various Proteases

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Thrombin | 1TWR | -8.5 | Gly216, Trp60d, Tyr60a |

| Trypsin | 1S0R | -7.9 | Ser195, His57, Gly219 |

| MMP-9 | 1L6J | -9.2 | Ala189, Leu188, Glu227 |

| Cathepsin K | 5MQY | -8.8 | Cys25, Gly66, Asn163 |

This data is illustrative and intended to represent typical outputs of a molecular docking study.

The analysis of the docked poses would provide insights into the specific interactions driving the binding. For instance, the amide bonds of the peptide backbone could form hydrogen bonds with the main chain atoms of the protease active site, a common feature of peptide-protease interactions. The isopropyl and isobutyl side chains of valine and leucine (B10760876), respectively, would likely be buried in hydrophobic pockets of the enzyme. The anilide group could participate in π-π stacking interactions with aromatic residues like tryptophan or tyrosine in the binding site. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can provide valuable information about its geometry, charge distribution, and frontier molecular orbitals (FMOs).

A key aspect of DFT analysis is the computation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be located on the electron-rich anilide ring, while the LUMO could be distributed over the chloroethyl group, suggesting that this part of the molecule is susceptible to nucleophilic attack. This information is crucial for understanding the potential for this compound to act as an alkylating agent.

Table 2: Hypothetical DFT Calculation Results for this compound

| Parameter | Value (illustrative) | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

This data is illustrative and based on general principles of DFT calculations for similar molecules.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This can help predict sites for electrophilic and nucleophilic attack and understand non-covalent interactions.

Advanced Conformational Analysis and Molecular Dynamics Simulations for Structural Insights

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. biosynth.com MD simulations of this compound, both in isolation and in complex with a target protein, can provide crucial insights into its conformational flexibility, stability, and the thermodynamics of binding.

An MD simulation of this compound in an aqueous environment would reveal its preferred conformations in solution. researchgate.net This is important as the bioactive conformation may differ from the lowest energy conformation in a vacuum. The simulation would track the trajectories of all atoms in the system, governed by a force field that describes the inter- and intramolecular forces. Analysis of the trajectory can yield information on the root-mean-square deviation (RMSD) of the backbone atoms, which indicates the stability of the conformation, and the radius of gyration (Rg), which describes the compactness of the molecule.

When simulating the complex with a target protein, MD can validate the stability of the docked pose. A stable interaction would be characterized by a low RMSD for the ligand within the binding site over the course of the simulation. Furthermore, MD simulations can reveal the role of water molecules in mediating the ligand-protein interaction.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Outputs for this compound

| Parameter | Value/Description (illustrative) |

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P explicit water |

| Simulation Time | 100 ns |

| Average RMSD (ligand in binding site) | 1.5 Å |

| Average Radius of Gyration (Rg) | 0.8 nm |

This data is illustrative and represents a typical setup and potential results for an MD simulation.

Development of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. The development of a QSAR model for this compound would involve synthesizing a library of analogues with systematic variations in their structure and measuring their biological activity against a specific target.

Structural modifications could include:

Varying the amino acid residues (e.g., replacing Val or Leu with other hydrophobic or charged amino acids).

Substituting the anilide ring with different functional groups (e.g., electron-donating or electron-withdrawing groups).

Modifying the chloroethyl group.

For each analogue, a set of molecular descriptors would be calculated, which are numerical representations of the chemical structure. These can include constitutional, topological, geometrical, and electronic descriptors. A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity.

Table 4: Hypothetical QSAR Model for a Series of N-2-Chloroethyl-Dipeptide-anilide Derivatives

| Statistical Parameter | Value (illustrative) | Description |

| r² (correlation coefficient) | 0.85 | Goodness of fit of the model |

| q² (cross-validated r²) | 0.75 | Predictive power of the model |

| F-statistic | 65.4 | Statistical significance of the model |

| Sample QSAR Equation | pIC₅₀ = 0.5LogP - 0.2ASA + 1.2*H_donors + 3.1 | pIC₅₀: negative log of the half-maximal inhibitory concentration; LogP: lipophilicity; ASA: accessible surface area; H_donors: number of hydrogen bond donors. |

This data is illustrative and represents a plausible QSAR model.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

In silico Design and Virtual Screening of Novel Peptidomimetic Scaffolds

The scaffold of this compound can serve as a starting point for the in silico design of novel peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through ligand-based or structure-based approaches. In a ligand-based approach, a known active molecule like this compound would be used as a template to search for structurally similar compounds. In a structure-based approach, a library of compounds would be docked into the binding site of the target protein, and the top-scoring compounds would be selected for further investigation.

Table 5: Potential Modifications for the Design of Novel Peptidomimetic Scaffolds based on this compound

| Original Moiety | Potential Modification | Rationale for Modification |

| Peptide Bond | Reduced amide, aza-peptide, triazole | Improve enzymatic stability |

| Valine Side Chain | Cyclopropyl, tert-butyl | Introduce conformational constraints |

| Leucine Side Chain | Cyclohexyl, norleucine | Modulate hydrophobicity and binding |

| Anilide Ring | Naphthyl, quinolinyl, heterocycles | Explore additional binding interactions |

| N-2-Chloroethyl Group | Fluoroethyl, epoxy, vinyl sulfone | Modulate reactivity and selectivity |

The identified hits from virtual screening would then be subjected to more rigorous computational analysis, such as detailed docking and MD simulations, before being prioritized for chemical synthesis and biological testing.

Theoretical Elucidation of Reaction Mechanisms, Including Alkylation Processes

The N-2-chloroethyl group is a well-known alkylating agent, and its presence in this compound suggests a potential mechanism of action involving covalent modification of a biological target. Theoretical methods can be employed to elucidate the mechanism of this alkylation process.

The generally accepted mechanism for alkylation by 2-chloroethylamines involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then susceptible to attack by a nucleophile, such as a thiol group (from cysteine), an amino group (from lysine), or a nitrogen atom in a heterocyclic ring (from histidine or a DNA base).

Figure 1: Proposed Mechanism for the Alkylation of a Biological Nucleophile by this compound

Quantum chemical calculations can be used to model this reaction pathway, calculating the activation energies for the formation of the aziridinium ion and its subsequent reaction with a model nucleophile. This can provide insights into the reactivity of the compound and its selectivity towards different nucleophiles. Understanding the alkylation mechanism is crucial for rationalizing the compound's biological activity and for designing analogues with tailored reactivity.

Metabolic Pathways and Biotransformation Studies of N 2 Chloroethyl Val Leu Anilide

Identification and Characterization of Enzymatic Degradation Pathways (e.g., monooxygenases, dioxygenases)

The enzymatic degradation of N-2-Chloroethyl-Val-Leu-anilide is anticipated to proceed through several key pathways, primarily involving hydrolysis of the amide bonds and oxidation of the anilide ring.

Hydrolysis of the Peptide Bond: The Val-Leu dipeptide linkage is susceptible to hydrolysis by various peptidases present in biological systems. longdom.org These enzymes cleave the peptide bond, releasing the N-terminal N-2-Chloroethyl-Valine and the C-terminal Leucine-anilide. Further enzymatic action by other peptidases could then cleave the remaining amino acid derivatives.

Hydrolysis of the Anilide Linkage: The anilide bond, which links the leucine (B10760876) residue to the aniline (B41778) ring, can also undergo enzymatic hydrolysis. Enzymes such as carboxylesterases or other amidases could catalyze this reaction, resulting in the formation of N-2-Chloroethyl-Val-Leu and aniline. Studies on similar anilide-containing substrates have demonstrated the role of enzymes like trypsin and chymotrypsin (B1334515) in this process. nih.govnhsjs.comacs.org

Oxidative Metabolism by Cytochrome P450: The aniline ring is a likely target for oxidative metabolism by the cytochrome P450 (CYP) superfamily of enzymes. nih.govopenanesthesia.orgmdpi.comyoutube.comnih.gov CYPs are major enzymes in phase I metabolism and are known to hydroxylate aromatic rings. mdpi.com This would lead to the formation of various hydroxylated metabolites of the parent compound or its degradation products. The specific CYP isoforms involved would require experimental determination.

The interplay of these enzymatic pathways would likely result in a complex mixture of metabolites, as depicted in the following illustrative table.

| Enzymatic Pathway | Enzyme Class | Potential Metabolites |

| Peptide Bond Hydrolysis | Peptidases | N-2-Chloroethyl-Valine, Leucine-anilide |

| Anilide Bond Hydrolysis | Amidases/Carboxylesterases | N-2-Chloroethyl-Val-Leu, Aniline |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated this compound |

Investigation of Conjugation Reactions, such as the Mercapturic Acid Pathway

The N-2-chloroethyl group is an electrophilic moiety, making it a prime candidate for conjugation reactions, particularly with glutathione (B108866) (GSH). This is a well-established detoxification pathway for many xenobiotics containing reactive electrophiles. tandfonline.comresearchgate.netnih.govwikipedia.orgnih.govmdpi.com

Glutathione Conjugation: The reaction is expected to be catalyzed by glutathione S-transferases (GSTs), which facilitate the nucleophilic attack of the thiol group of GSH on the electron-deficient carbon of the chloroethyl group. This results in the formation of a glutathione conjugate, S-(2-N-Val-Leu-anilido)ethyl-glutathione.

Mercapturic Acid Formation: Following the initial conjugation with GSH, the resulting conjugate is typically further processed through the mercapturic acid pathway. tandfonline.comresearchgate.netnih.govwikipedia.orgumn.edu This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety by enzymes such as γ-glutamyltransferase and dipeptidases. The final step is the N-acetylation of the remaining cysteine conjugate by N-acetyltransferases to form the mercapturic acid derivative, which is then readily excreted in the urine. tandfonline.comresearchgate.netnih.govwikipedia.org

This detoxification pathway is a critical mechanism for neutralizing the reactivity of the chloroethyl group.

Comprehensive Identification and Structural Elucidation of Metabolites

A comprehensive analysis of the metabolites of this compound would likely reveal a diverse array of compounds resulting from the aforementioned degradation and conjugation pathways. The precise identification and structural elucidation of these metabolites would necessitate advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Based on the predicted metabolic pathways, the following table outlines the potential metabolites that could be identified.

| Metabolite Class | Specific Metabolite | Formation Pathway |

| Phase I Metabolites | N-2-Chloroethyl-Valine | Peptide bond hydrolysis |

| Leucine-anilide | Peptide bond hydrolysis | |

| N-2-Chloroethyl-Val-Leu | Anilide bond hydrolysis | |

| Aniline | Anilide bond hydrolysis | |

| Hydroxylated parent compound | Aromatic hydroxylation (CYP450) | |

| Phase II Metabolites | S-(2-N-Val-Leu-anilido)ethyl-glutathione | Glutathione conjugation |

| S-(2-N-Val-Leu-anilido)ethyl-cysteine | Mercapturic acid pathway | |

| N-acetyl-S-(2-N-Val-Leu-anilido)ethyl-cysteine (Mercapturic Acid) | Mercapturic acid pathway |

In vitro Stability Assessments in Relevant Biological Matrices

The stability of this compound in various biological matrices is a crucial factor in determining its pharmacokinetic profile. In vitro stability studies are typically conducted in matrices such as plasma, liver microsomes, and hepatocytes to simulate in vivo conditions.

Plasma Stability: The stability in plasma would primarily be influenced by the activity of circulating peptidases. nih.gov Dipeptides can exhibit variable stability in plasma, with some being rapidly degraded.

Microsomal Stability: Incubation with liver microsomes would provide insights into the role of cytochrome P450 enzymes in the metabolism of the compound. nih.gov The rate of disappearance of the parent compound over time would indicate its susceptibility to oxidative metabolism.

Hepatocyte Stability: The use of primary hepatocytes would offer a more complete picture of metabolic stability, as they contain a full complement of both phase I and phase II metabolic enzymes.

An illustrative data table for in vitro stability might look as follows, although specific values would require experimental determination.

| Biological Matrix | Incubation Time (min) | Parent Compound Remaining (%) |

| Human Plasma | 0 | 100 |

| 30 | 75 | |

| 60 | 50 | |

| 120 | 25 | |

| Human Liver Microsomes | 0 | 100 |

| 15 | 80 | |

| 30 | 60 | |

| 60 | 30 |

Disclaimer: The data presented in the tables are illustrative and intended to represent the types of results that might be obtained from experimental studies. They are not based on actual experimental data for this compound.

Advanced Analytical Characterization Methodologies for N 2 Chloroethyl Val Leu Anilide

Mass Spectrometry-Based Characterization (e.g., High-Resolution ESI-MS, MS/MS Fragmentation Analysis)

High-resolution mass spectrometry (HRMS) is indispensable for the precise mass determination and elemental composition confirmation of N-2-Chloroethyl-Val-Leu-anilide. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation during the initial ionization process and allowing for the accurate measurement of the protonated molecular ion [M+H]⁺.

In a typical analysis, a solution of the compound is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions. These ions are then guided into the mass analyzer. High-resolution instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) with exceptional accuracy, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula (C₁₉H₃₀ClN₃O₂) from the measured mass. biosynth.com

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. The [M+H]⁺ ion of this compound is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second stage, providing a fragmentation pattern that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would include cleavage of the amide bonds linking the valine and leucine (B10760876) residues, as well as the bond between the leucine and the anilide group. The loss of the chloroethyl group is also a predictable fragmentation event. By analyzing the masses of these fragment ions, the sequence of amino acids and the nature of the N-terminal modification can be definitively confirmed.

Advanced MS techniques can also be utilized for quantitative analysis, such as in the development of UHPLC-MS/MS methods for detecting trace-level impurities. researchgate.netresearchgate.net These methods offer high sensitivity and selectivity, crucial for ensuring the purity of the compound. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) Data for Related Structures

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 218.04979 | 145.7 |

| [M+Na]⁺ | 240.03173 | 153.1 |

| [M-H]⁻ | 216.03523 | 149.3 |

| [M+NH₄]⁺ | 235.07633 | 165.7 |

| [M+K]⁺ | 256.00567 | 148.6 |

| [M+H-H₂O]⁺ | 200.03977 | 140.7 |

| [M+HCOO]⁻ | 262.04071 | 161.7 |

| [M+CH₃COO]⁻ | 276.05636 | 191.2 |

| [M+Na-2H]⁻ | 238.01718 | 151.5 |

| [M]⁺ | 217.04196 | 149.5 |

| [M]⁻ | 217.04306 | 149.5 |

Note: Data for N,N-bis(2-chloroethyl)aniline, a structurally related compound. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for the complete assignment of all proton and carbon signals and for elucidating the compound's conformation in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons and their local electronic environments. Key signals for this compound would include:

Aromatic protons: Resonances in the downfield region (typically 7.0-8.0 ppm) corresponding to the protons on the anilide phenyl ring.

Amide protons: Broad signals corresponding to the NH groups of the peptide bonds.

Alpha-protons: Signals for the protons on the α-carbons of the valine and leucine residues.

Side-chain protons: Characteristic signals for the isopropyl group of valine and the isobutyl group of leucine.

Chloroethyl protons: Resonances for the methylene (B1212753) groups of the N-2-chloroethyl moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. youtube.com Distinct signals would be observed for the carbonyl carbons of the amide bonds (typically in the range of 170-180 ppm), the aromatic carbons of the anilide ring, and the aliphatic carbons of the valine, leucine, and chloroethyl groups. youtube.comchemicalbook.com

Two-Dimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system, helping to trace the connections within the valine, leucine, and chloroethyl fragments. HSQC correlates each proton with its directly attached carbon, enabling unambiguous assignment of the carbon signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) correlations, which are crucial for connecting the individual amino acid residues and the N-terminal group across the amide bonds.

Conformational analysis can be performed using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are close to each other, providing insights into the three-dimensional folding of the peptide backbone and the orientation of the side chains in solution.

Table 2: Representative ¹H NMR Chemical Shifts for Related Substructures

| Functional Group/Proton | Approximate Chemical Shift (ppm) |

| Aromatic Protons (Aniline) | 6.5 - 7.5 |

| Amine Protons (NH₂) | 3.5 - 4.0 (broad) |

| Methylene Protons adjacent to Chlorine (in Bis(2-chloroethyl)amine) | 3.371 |

| Methylene Protons adjacent to Nitrogen (in Bis(2-chloroethyl)amine) | 3.974 |

Note: Data derived from spectra of aniline (B41778) and bis(2-chloroethyl)amine (B1207034) hydrochloride. rsc.orgchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of a molecule. For this compound, key characteristic absorption bands would include:

N-H stretching: Around 3300 cm⁻¹, characteristic of the amide groups.

C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

C=O stretching (Amide I band): A strong absorption around 1650 cm⁻¹, indicative of the carbonyl groups in the peptide bonds.

N-H bending (Amide II band): Around 1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching.

C-N stretching: In the fingerprint region (typically 1000-1300 cm⁻¹).

C-Cl stretching: A band in the lower frequency region (around 600-800 cm⁻¹), confirming the presence of the chloroethyl group. nih.govresearchgate.netpsu.edu

The NIST WebBook provides reference IR spectra for related compounds like p-(2-chloroethyl)-aniline hydrochloride, which can aid in the interpretation of the spectrum. nist.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, it provides complementary information. For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic ring vibrations: The symmetric vibrations of the anilide phenyl ring often give strong Raman signals.

C-C backbone vibrations: The carbon skeleton of the peptide.

Symmetric stretching modes: Non-polar bonds that are weak or silent in the IR spectrum can be strong in the Raman spectrum.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into the molecular structure.

Table 3: Key IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | ~1650 |

| Amide | N-H Bend (Amide II) | ~1550 |

| Alkane | C-H Stretch | 2850-2960 |

| Aromatic | C-H Stretch | 3000-3100 |

| Chloroalkane | C-Cl Stretch | 600-800 |

Chromatographic Techniques for Purity Assessment and Identity Confirmation (e.g., HPLC, GC-MS)

Chromatographic methods are the gold standard for assessing the purity of this compound and for confirming its identity against a reference standard.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing non-volatile compounds like peptides. A reversed-phase HPLC method would typically be employed, using a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. The compound is separated from any impurities based on differences in their polarity. A UV detector is commonly used for detection, monitoring the absorbance at a wavelength where the anilide chromophore absorbs, typically around 254 nm. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak can also be used for identity confirmation by comparing it to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be a powerful tool for analyzing related starting materials or potential volatile impurities. For the analysis of the compound itself, derivatization would be necessary to increase its volatility. However, the primary utility of GC-MS in this context would be in quality control of the synthetic precursors. For instance, the analysis of related N,N-dialkyl aminoethyl-2-chlorides has been demonstrated using GC-MS. nih.gov

The coupling of chromatography with mass spectrometry (LC-MS and GC-MS) provides an even higher level of confidence in both purity assessment and identity confirmation, as it combines the separation power of chromatography with the definitive identification capabilities of mass spectrometry.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at the chiral centers of the valine and leucine residues.

To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a complete three-dimensional model of the molecule can be built.

The resulting crystal structure would definitively confirm the connectivity of the atoms, the geometry of the peptide bonds (which are typically planar), and the conformation of the side chains and the N-terminal chloroethyl group in the crystalline state. This solid-state structure serves as a crucial reference point for computational studies and for understanding the molecule's intrinsic conformational preferences. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. nih.gov

Advanced Spectroscopic Techniques for Probing Ligand-Target Interaction Dynamics

Understanding how this compound interacts with its biological target is crucial for elucidating its mechanism of action. Several advanced spectroscopic techniques can be employed to study these interactions.

Saturation Transfer Difference (STD) NMR: This NMR technique is used to identify which parts of a ligand are in close contact with a large protein receptor. By selectively saturating the protein's proton signals, this saturation is transferred to the protons of the bound ligand via spin diffusion. The difference between a saturated and an unsaturated spectrum reveals the signals of the ligand that are in proximity to the protein, thus mapping the binding epitope.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time. The target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the quantitative determination of binding kinetics (association and dissociation rate constants) and affinity (the equilibrium dissociation constant, K_D).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. By titrating this compound into a solution containing the target protein, the heat released or absorbed during the binding event can be measured. This allows for the determination of the binding affinity (K_D), the stoichiometry of the interaction (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS). This provides a complete thermodynamic profile of the interaction.

These advanced techniques, often used in concert, provide a detailed picture of the binding event, from identifying the specific points of contact to quantifying the strength and thermodynamics of the interaction, which is essential for structure-activity relationship (SAR) studies and rational drug design.

Future Research Directions and Translational Perspectives for N 2 Chloroethyl Val Leu Anilide

Development of N-2-Chloroethyl-Val-Leu-anilide as a Mechanistic Chemical Probe

The unique structure of this compound, which combines a dipeptide recognition motif with a reactive alkylating agent, makes it an ideal candidate for development as a mechanistic chemical probe. The N-2-chloroethyl group can form a highly reactive aziridinium (B1262131) ion, enabling covalent modification of nucleophilic residues in biological macromolecules. This property can be harnessed to identify and characterize the binding partners and biological targets of Val-Leu-containing peptides.

Peptidomimetics are increasingly being used as chemical probes to investigate complex biological processes such as protein-protein interactions (PPIs). nih.govnih.gov The Val-Leu dipeptide sequence can guide the molecule to specific protein pockets or enzyme active sites. Once localized, the chloroethyl group can irreversibly bind to the target, allowing for its isolation and identification. This approach can be instrumental in:

Target Deconvolution: Identifying the specific proteins or enzymes that interact with the Val-Leu motif.

Active Site Mapping: Pinpointing the specific amino acid residues involved in the binding interaction.

Elucidating Mechanisms of Action: Understanding how the binding of the dipeptide anilide modulates the function of its target.

The development of this compound as a chemical probe would involve synthesizing derivatives with reporter tags, such as biotin (B1667282) or fluorescent dyes, to facilitate the detection and purification of the labeled biomolecules.

| Probe Development Strategy | Application | Potential Outcome |

| Synthesis of biotinylated this compound | Affinity-based target isolation | Identification of novel Val-Leu binding proteins |

| Synthesis of fluorescently-labeled this compound | Cellular imaging and localization studies | Visualization of the subcellular distribution of the compound and its targets |

| Use in competitive binding assays | Validation of target engagement | Confirmation of specific binding to identified targets |

Exploration of Novel Biological Targets for Therapeutic Intervention

The exploration of novel biological targets for this compound is a promising area for therapeutic innovation. The cytotoxic potential of the nitrogen mustard group, combined with the targeting specificity of the dipeptide, suggests that this compound could be developed into a targeted anticancer agent. nih.gov

Nitrogen mustards are known to exert their cytotoxic effects through the alkylation of DNA, leading to cell cycle arrest and apoptosis. frontiersin.orgmdpi.com The Val-Leu dipeptide moiety could potentially direct the compound to cancer cells that overexpress specific peptide transporters or have surface receptors with an affinity for this sequence. This would enhance the therapeutic index by concentrating the cytotoxic agent at the tumor site while minimizing damage to healthy tissues.

Furthermore, Val-Leu and related dipeptide sequences have been shown to inhibit specific enzymes. For instance, N-phthalyl-L-valine anilide is a potent inhibitor of acetohydroxyacid synthase. sci-hub.st This suggests that this compound could also target and inhibit enzymes that are critical for cancer cell survival and proliferation. Research in this area would focus on screening the compound against a panel of cancer cell lines and identifying the molecular pathways that are most sensitive to its effects.

Recent studies have highlighted the antimicrobial and antimalarial potential of Leu-Val based dipeptides, suggesting that this compound could also be explored for applications beyond oncology. frontiersin.org

Integration with Advanced Targeted Delivery Systems in Preclinical Models

To enhance its therapeutic potential and minimize off-target toxicity, this compound can be integrated into advanced targeted delivery systems for evaluation in preclinical models. Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that combine the targeting specificity of peptides with the potency of cytotoxic drugs. nih.govtalentedladiesclub.com

This compound itself can be considered a simple PDC. However, its efficacy can be improved by incorporating it into more sophisticated delivery platforms, such as:

Nanoparticles: Encapsulating the compound within nanoparticles can improve its solubility, stability, and pharmacokinetic profile. The surface of the nanoparticles can be further functionalized with targeting ligands to enhance tumor-specific delivery. mdpi.com

Antibody-Drug Conjugates (ADCs): The compound could be conjugated to a monoclonal antibody that recognizes a tumor-specific antigen. This would create a highly specific delivery system that leverages the targeting capabilities of both the antibody and the dipeptide.

Virus-Like Particles (VLPs): VLPs can be engineered to display the Val-Leu peptide on their surface, facilitating targeted delivery of an encapsulated cargo, which could include this compound or other therapeutic agents.

Preclinical studies would involve evaluating the efficacy and safety of these delivery systems in animal models of cancer. Key parameters to be assessed would include tumor growth inhibition, survival rates, and the biodistribution of the compound. talentedladiesclub.com

| Delivery System | Advantages | Preclinical Evaluation Focus |

| Nanoparticle Encapsulation | Improved pharmacokinetics, potential for co-delivery of other agents | Tumor accumulation, biodistribution, therapeutic efficacy |

| Antibody-Drug Conjugate | High target specificity, established development pathway | Target-dependent cytotoxicity, in vivo efficacy in xenograft models |

| Virus-Like Particle Delivery | High payload capacity, potential for multivalent targeting | Cellular uptake mechanisms, immunogenicity, antitumor response |

Advancement of General Peptidomimetic Design Strategies Based on Compound Insights

The study of this compound can provide valuable insights for the advancement of general peptidomimetic design strategies. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.gov

By systematically modifying the structure of this compound and evaluating the effects on its biological activity, researchers can derive structure-activity relationships (SARs) that can inform the design of more effective peptidomimetics. Key areas of investigation would include:

Backbone Modifications: Replacing the peptide backbone with more stable scaffolds to improve resistance to enzymatic degradation.

Side Chain Modifications: Introducing non-natural amino acids or other chemical groups to enhance binding affinity and selectivity. The difference in cell selectivity for Leu- or Val-containing peptides has been noted to correlate with their interaction with cell membranes. nih.gov

Conformational Constraints: Introducing cyclic structures or other conformational locks to pre-organize the peptidomimetic into its bioactive conformation.

Insights gained from these studies could be applied to the design of peptidomimetics targeting a wide range of biological processes, from enzyme inhibition to the modulation of protein-protein interactions.

Utilization of Computational Approaches for Predictive Pharmacology and Toxicology

Computational approaches are indispensable tools for the predictive pharmacology and toxicology of novel compounds like this compound. nih.gov These in silico methods can accelerate the drug discovery process by prioritizing promising candidates and identifying potential liabilities early on.

Predictive Pharmacology:

Molecular Docking: This technique can be used to predict the binding mode of this compound to its biological targets, such as enzymes or protein receptors. Docking studies on Leu-Val based dipeptides have shown good correlation with their in vitro biological activities. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its target, helping to understand the stability of the complex and the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of anilide derivatives with their biological activity, enabling the design of more potent compounds.

Predictive Toxicology:

Toxicity Prediction Software: Various computational tools can predict the potential toxicity of a compound based on its chemical structure. These tools can assess endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicity. The aniline (B41778) mustard component, in particular, warrants careful toxicological assessment. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Modeling: In silico models can predict the pharmacokinetic and toxicological properties of this compound, helping to assess its drug-likeness and potential for development as a therapeutic agent.

By integrating these computational approaches, researchers can build a comprehensive in silico profile of this compound, guiding its further experimental evaluation and development.

| Computational Method | Application | Predicted Parameter |

| Molecular Docking | Target binding prediction | Binding affinity, binding mode |

| Molecular Dynamics | Conformational analysis | Complex stability, dynamic interactions |

| QSAR | Optimization of biological activity | Structure-activity relationships |

| Toxicity Prediction | Safety assessment | Mutagenicity, carcinogenicity |

| ADMET Modeling | Pharmacokinetic profiling | Absorption, distribution, metabolism, excretion, toxicity |

Q & A

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

- Answer : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Employ catalytic methods (e.g., enzyme-mediated coupling) to reduce waste. Monitor process mass intensity (PMI) and E-factor (kg waste/kg product) for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.